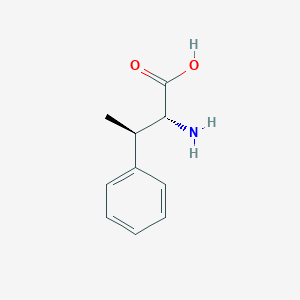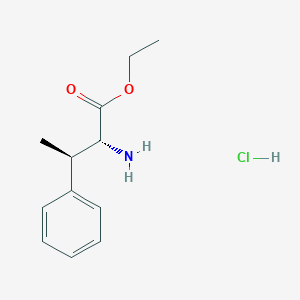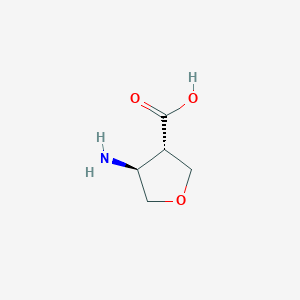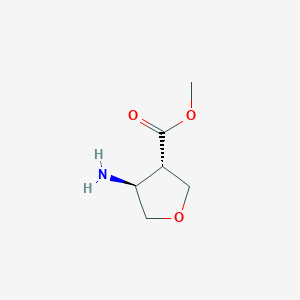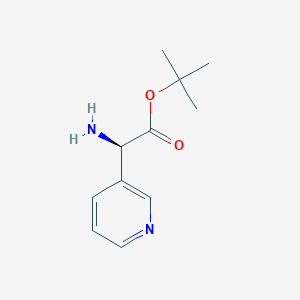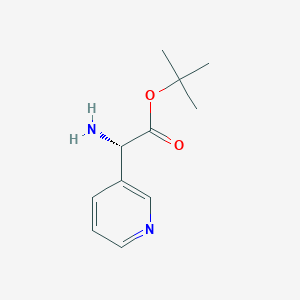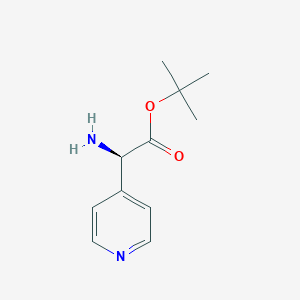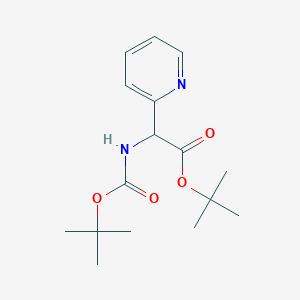
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester is a synthetic organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by the presence of a benzyloxy group, an iodine atom, and a carbobenzyloxy (Cbz) protected amino group. Such compounds are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of the Benzyloxy Group: A benzyloxy group is introduced to the aromatic ring through a nucleophilic substitution reaction.
Iodination: The aromatic ring is iodinated using an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Deiodinated phenylpropionic acid derivatives.
Substitution: Various substituted phenylpropionic acid derivatives.
科学的研究の応用
2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of the benzyloxy and iodine groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Cbz-amino-3-(4-benzyloxy-phenyl)-propionic acid methyl ester: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-Cbz-amino-3-(4-iodo-phenyl)-propionic acid methyl ester: Lacks the benzyloxy group, which may influence its solubility and chemical properties.
2-Cbz-amino-3-(4-benzyloxy-3-chloro-phenyl)-propionic acid methyl ester: Contains a chlorine atom instead of an iodine atom, which may alter its reactivity and biological effects.
Uniqueness
The unique combination of the benzyloxy and iodine groups in 2-Cbz-amino-3-(4-benzyloxy-3-iodo-phenyl)-propionic acid methyl ester provides distinct chemical properties that can be exploited in various synthetic and research applications. The iodine atom, in particular, can serve as a versatile functional group for further chemical modifications.
特性
IUPAC Name |
methyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24INO5/c1-30-24(28)22(27-25(29)32-17-19-10-6-3-7-11-19)15-20-12-13-23(21(26)14-20)31-16-18-8-4-2-5-9-18/h2-14,22H,15-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDQZDGSJAWADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)I)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(tert-Butyl) 3-methyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8185705.png)
